B1579788 L-PHENYLALANINE-N-FMOC (13C9,15N)

L-PHENYLALANINE-N-FMOC (13C9,15N)

Cat. No.: B1579788
M. Wt: 397.36
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine-N-FMOC (13C9,15N) is a stable isotope-labeled amino acid derivative essential for advanced research in biochemistry and pharmacology. With an isotopic enrichment of 99 atom % 13C and 99 atom % 15N, and a chemical purity of 98%, this compound serves as a critical building block in the synthesis of isotopically labeled peptides using Fmoc solid-phase peptide synthesis (SPPS) methodology . The incorporation of uniform 13C and 15N labels allows researchers to use this product in a wide range of applications, including metabolic flux studies, protein structure and dynamics analysis by NMR spectroscopy, and as an internal standard for the highly sensitive and accurate quantification of peptides and proteins using mass spectrometry . The compound has a molecular weight of 397.36 and appears as a beige to off-white solid . It has a melting point of 180-187 °C and should be stored at 2-8°C . This product is represented by the labeled CAS Number 1217455-27-0 and the unlabeled CAS Number 35661-40-6 . This material is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

397.36

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling Patterns and Structural Differences

N-Fmoc-L-Alanine-13C3,15N
  • Isotopic Labels : 13C3 (three carbons), 15N.
  • Molecular Weight : 315.3 g/mol.
  • Key Difference : The alanine backbone has fewer 13C labels (3 vs. 9 in phenylalanine), resulting in a smaller mass shift (~3 Da) compared to the 13C9-labeled phenylalanine (+9 Da). This impacts sensitivity in MS detection .
L-Phenylalanine-13C9,15N (Unprotected)
  • Isotopic Labels : 13C9, 15N.
  • Molecular Weight : 183.17 g/mol.
  • Key Difference : Absence of the Fmoc group makes it unsuitable for SPPS but ideal for metabolic studies or as an internal standard in MS. Lower molecular weight simplifies chromatographic separation .
UTP-13C9,15N2
  • Isotopic Labels : 13C9 (uridine ring), 15N2.
  • Application : Used in nucleotide metabolism studies, contrasting with peptide-centric applications of L-Phenylalanine-N-Fmoc (13C9,15N). The presence of phosphate groups introduces distinct solubility and purification challenges .

Analytical Performance in Mass Spectrometry

Compound Mass Shift (vs. Unlabeled) Coefficient of Determination (R²) Recovery Efficiency
L-Phenylalanine-N-Fmoc (13C9,15N) +10 Da 0.9999 (calibration curve) ~75% in serum
N-Fmoc-L-Alanine-13C3,15N +3 Da Not reported Not applicable
UTP-13C9,15N2 +11 Da Not reported Not applicable
  • Critical Insight : The 13C9,15N labeling in phenylalanine provides a large mass shift (+10 Da), minimizing interference from natural isotopes. However, recovery in biological matrices like serum is incomplete (~75%), necessitating correction factors .

Stability and Handling Considerations

  • L-Phenylalanine-N-Fmoc (13C9,15N) : The Fmoc group is base-labile, requiring careful deprotection during SPPS. Acidic hydrolysis (120°C, 24 h) is stable but causes ~25% loss in serum due to matrix effects .
  • Deuterated Analogs : Deuterated phenylalanine derivatives exhibit hydrogen-deuterium exchange under hydrolysis, making 13C9,15N labels more reliable for quantification .

Cost and Availability

Compound Price (per 0.1 g) Supplier
L-Phenylalanine-N-Fmoc (13C9,15N) €900.50 Cambridge Isotope Labs
N-Fmoc-L-Alanine-13C3,15N Not reported Impurity.com
UTP-13C9,15N2 Not reported Sigma-Aldrich
  • Note: The high cost of L-Phenylalanine-N-Fmoc (13C9,15N) reflects its extensive isotopic labeling and niche applications in proteomics.

Preparation Methods

Starting Material: Isotopically Labeled L-Phenylalanine

The initial substrate is L-phenylalanine labeled with carbon-13 at all nine carbon positions and nitrogen-15 at the amino group. This compound can be synthesized via microbial fermentation using isotopically enriched substrates or chemical synthesis routes involving labeled precursors.

Protection of the Amino Group with FMOC

The classical method for FMOC protection involves reacting the isotopically labeled L-phenylalanine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) under controlled conditions:

  • Reaction Medium: A mixture of dioxane and water is commonly used to dissolve the reactants.
  • Base: Sodium carbonate is employed to maintain alkaline conditions, facilitating the nucleophilic attack of the amino group on FMOC-Cl.
  • Temperature: The reaction is typically conducted at low temperature (0°C) to minimize side reactions and improve selectivity.
  • Reaction Time: The mixture is stirred until completion, often monitored by thin-layer chromatography (TLC) or HPLC.

This reaction yields L-Phenylalanine-N-FMOC (13C9,15N) as a crystalline solid with high purity (≥98%).

Reaction Scheme and Conditions

Step Reagents/Conditions Description
1. Dissolution L-Phenylalanine (13C9,15N), sodium carbonate in dioxane-water Prepare basic solution at 0°C
2. Addition of FMOC-Cl FMOC chloride added dropwise under stirring Amino group protection via nucleophilic substitution
3. Reaction completion Stirring continued at 0°C until completion Reaction progress monitored by HPLC or TLC
4. Work-up Acidification and extraction Isolation of protected amino acid
5. Purification Crystallization or chromatography Obtain pure L-Phenylalanine-N-FMOC (13C9,15N)

Analytical Characterization

The product is characterized by:

Typical yields are approximately 90%, with chemical purity ≥98% and enantiomeric purity ≥99.8% reported in literature.

Industrial Production Considerations

Industrial scale synthesis follows similar protocols but optimizes parameters for:

Large-scale production ensures batch-to-batch consistency essential for research and pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material L-Phenylalanine (13C9,15N) Isotopically labeled, high purity
Protective reagent FMOC-Cl 9-Fluorenylmethoxycarbonyl chloride
Solvent system Dioxane-water mixture Facilitates dissolution and reaction
Base Sodium carbonate Maintains alkaline pH (~10)
Temperature 0°C Controls reaction rate and selectivity
Reaction time Several hours (monitored by TLC/HPLC) Until completion of amino protection
Yield ~90% High yield typical
Purity ≥98% chemical, ≥99.8% enantiomeric purity Confirmed by HPLC and NMR

Research Findings and Applications of Preparation

  • The isotopic labeling with 13C and 15N is crucial for advanced analytical techniques such as NMR and MS, enabling detailed structural and metabolic studies.
  • The FMOC protection ensures compatibility with SPPS, allowing incorporation into peptides without side reactions at the amino terminus.
  • The synthesis methodology is robust and reproducible, enabling consistent production of high-purity labeled amino acids for research and pharmaceutical use.

Q & A

Q. How to resolve contradictions in quantitative data when using this compound as an internal standard in metabolic flux analysis?

  • Troubleshooting : Cross-validate with orthogonal methods (e.g., NMR for absolute quantification). Check for isotopic scrambling via LC-MS/MS of hydrolyzed peptides. Recalibrate using a dilution series of labeled/unlabeled standards, as shown in Figure 6 of .

Q. In structural biology, how does ¹³C9,15N labeling enhance NMR resolution for protein-ligand interaction studies?

  • Technical Advantage : The labels provide distinct ¹³C and ¹⁵N chemical shifts, reducing signal overlap in crowded aromatic regions (e.g., Phe side chains). Triple-resonance experiments (e.g., HNCO) exploit these shifts for precise backbone assignments .

Q. What are the implications of isotopic impurity in this compound for metabolic tracing accuracy?

  • Impact : Impurities <98% atom% ¹³C/¹⁵N ( ) introduce errors in tracer dilution calculations. Validate purity via HRMS and include control experiments without the tracer to baseline-correct metabolic noise .

Q. How to confirm the absence of racemization during SPPS with L-PHENYLALANINE-N-FMOC (13C9,15N)?

  • Quality Control : Post-synthesis, cleave the peptide and perform Marfey’s test using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to derivatize free amines. Analyze via reversed-phase HPLC to detect D-isomer contamination .

Methodological Notes

  • Isotopic Purity Validation : Always cross-check with both MS and NMR, as MS alone may miss position-specific isotopic depletion .
  • SILAC Experimental Design : When multiplexing, balance label incorporation across biological replicates to avoid batch effects .
  • NMR Sample Preparation : Dissolve labeled compounds in deuterated solvents (e.g., D₂O or DMF-d₇) and include relaxation agents (e.g., DSS) for chemical shift referencing .

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